Tert-butyl N-(3-aminocyclohexyl)-N-methylcarbamate
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Overview
Description
This compound is characterized by its molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-(3-aminocyclohexyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 3-aminocyclohexylamine under controlled conditions. The reaction is facilitated by the presence of a suitable catalyst and solvent, often conducted at room temperature to ensure optimal yield .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors. These methods ensure high purity and consistent quality of the compound, which is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(3-aminocyclohexyl)-N-methylcarbamate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary, with temperature and solvent choice being critical factors .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation typically yields oxidized derivatives, while reduction results in the formation of amines .
Scientific Research Applications
Tert-butyl N-(3-aminocyclohexyl)-N-methylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl N-(3-aminocyclohexyl)-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tert-butyl N-(3-aminocyclohexyl)-N-methylcarbamate include:
- Tert-butyl N-(3-aminocyclohexyl)carbamate
- Tert-butyl N-(3-aminocyclohexyl)-N-ethylcarbamate
- Tert-butyl N-(3-aminocyclohexyl)-N-propylcarbamate
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, influencing its reactivity and interactions with other molecules .
Properties
IUPAC Name |
tert-butyl N-(3-aminocyclohexyl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)10-7-5-6-9(13)8-10/h9-10H,5-8,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZAJTZCTUXUPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCC(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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